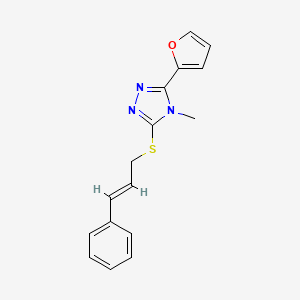![molecular formula C18H17FN2O3 B4703349 3-[2-[2-(2-Fluorophenoxy)ethoxy]ethyl]quinazolin-4-one](/img/structure/B4703349.png)
3-[2-[2-(2-Fluorophenoxy)ethoxy]ethyl]quinazolin-4-one
概要
説明
3-[2-[2-(2-Fluorophenoxy)ethoxy]ethyl]quinazolin-4-one is a quinazoline derivative that has garnered interest due to its potential applications in various scientific fields. Quinazoline derivatives are known for their diverse biological activities, making them valuable in medicinal chemistry and other research areas.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-[2-(2-Fluorophenoxy)ethoxy]ethyl]quinazolin-4-one typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 2-fluorophenol with ethylene oxide to form 2-(2-fluorophenoxy)ethanol. This intermediate is then reacted with 2-chloroethylamine to produce 2-[2-(2-fluorophenoxy)ethoxy]ethylamine. Finally, this compound undergoes cyclization with anthranilic acid to yield the target quinazolinone derivative .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
3-[2-[2-(2-Fluorophenoxy)ethoxy]ethyl]quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The fluorine atom in the phenoxy group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional carbonyl groups, while substitution reactions can introduce various functional groups in place of the fluorine atom.
科学的研究の応用
3-[2-[2-(2-Fluorophenoxy)ethoxy]ethyl]quinazolin-4-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Industry: The compound can be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-[2-[2-(2-Fluorophenoxy)ethoxy]ethyl]quinazolin-4-one involves its interaction with specific molecular targets. Quinazoline derivatives often act by inhibiting enzymes or receptors involved in critical biological pathways. For example, they may inhibit tyrosine kinases, which play a role in cell signaling and cancer progression .
類似化合物との比較
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar quinazoline core and exhibit diverse biological activities.
3-(2-Ethyl-4-{2-[2-(4-fluorophenyl)-5-methyloxazol-4-yl]ethoxy}phenyl)propanoic acid: This compound also contains a fluorophenyl group and has been studied for its biological activity.
Uniqueness
3-[2-[2-(2-Fluorophenoxy)ethoxy]ethyl]quinazolin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a quinazoline core with a fluorophenoxyethoxy side chain makes it a versatile compound for various applications.
特性
IUPAC Name |
3-[2-[2-(2-fluorophenoxy)ethoxy]ethyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O3/c19-15-6-2-4-8-17(15)24-12-11-23-10-9-21-13-20-16-7-3-1-5-14(16)18(21)22/h1-8,13H,9-12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCAYBTSDIBSHNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCOCCOC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 3-[({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)amino]-2-thiophenecarboxylate](/img/structure/B4703271.png)

![1-(2,4-Dichlorophenyl)-3-[5-[(2-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]urea](/img/structure/B4703277.png)
![ethyl 4-[({[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]amino}carbonyl)amino]benzoate](/img/structure/B4703283.png)
![5-[(4-tert-butylphenoxy)methyl]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-2-furamide](/img/structure/B4703291.png)

![6-({3-[(2-Fluorophenyl)carbamoyl]thiophen-2-yl}carbamoyl)cyclohex-3-ene-1-carboxylic acid](/img/structure/B4703322.png)
![2-(4-{2-[(4-chlorophenyl)sulfonyl]carbonohydrazonoyl}phenoxy)acetamide](/img/structure/B4703325.png)

![2-{5-[(3,5-dimethylphenoxy)methyl]-2-furoyl}-N-methylhydrazinecarbothioamide](/img/structure/B4703333.png)
![N-[(3,3-diphenylpropyl)carbamothioyl]benzamide](/img/structure/B4703337.png)
![4-(BUTAN-2-YL)-N-{1-[(4-CHLOROPHENYL)METHYL]-1H-PYRAZOL-4-YL}BENZENE-1-SULFONAMIDE](/img/structure/B4703343.png)

